ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate
Description
Ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate is a structurally complex heterocyclic compound featuring:
- A (Z)-configured methylene group linking the thiazolo-triazolone moiety to a furan-2-yl ring.
- An (E)-styryl group (2-phenylethenyl) at the 2-position of the thiazolo-triazolone, contributing to extended conjugation.
- An ethyl benzoate ester at the 4-position of the furan-2-yl substituent, enhancing lipophilicity.
This compound’s design combines π-conjugated systems (styryl, furan, benzoate) with polar heterocycles, suggesting applications in optoelectronics or medicinal chemistry. Its stereochemistry (Z/E configurations) and substituent arrangement distinguish it from analogs .
Properties
Molecular Formula |
C26H19N3O4S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[6-oxo-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H19N3O4S/c1-2-32-25(31)19-11-9-18(10-12-19)21-14-13-20(33-21)16-22-24(30)29-26(34-22)27-23(28-29)15-8-17-6-4-3-5-7-17/h3-16H,2H2,1H3/b15-8+,22-16- |
InChI Key |
KAOVDFQLFHGQDG-VCQCOGNXSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CC=C5)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CC=C5)S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, focusing on core modifications, substituent effects, and physicochemical properties.
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Core Modifications: The thiazolo-triazolone core in the target compound and analogs (2j, 2k, 2h) enables π-π stacking and hydrogen bonding, critical for biological interactions .
Substituent Effects :
- Heterocyclic Variations :
- Furan (2j) vs. thiophene (2k) : Thiophene’s sulfur atom increases molecular weight (Δm/z = +16) and melting point (>250°C vs. 230–232°C), likely due to stronger intermolecular interactions .
- Polar vs. Nonpolar Groups:
- The ethyl benzoate in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the polar acetamide in 2h, influencing membrane permeability .
Synthetic Yields :
- Analogs with simpler substituents (e.g., 2j, 2k) show moderate yields (61–64%), while bulkier groups (e.g., 2h: 58%) reduce efficiency due to steric hindrance .
Biological Implications :
- Thiazolo-triazolone derivatives (e.g., 2j, 2k) exhibit in vitro anticancer activity, possibly via kinase inhibition. The target compound’s benzoate ester may enhance bioavailability compared to 2j .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
